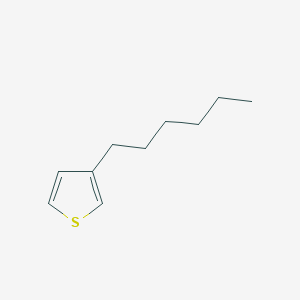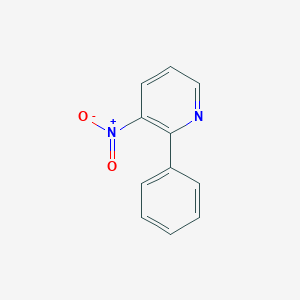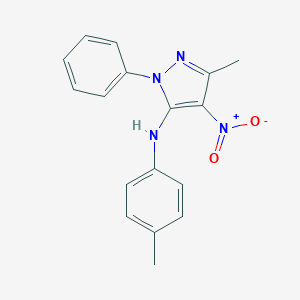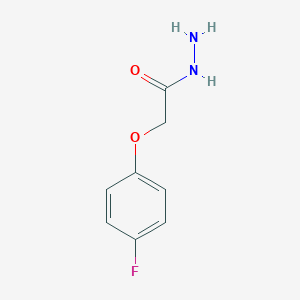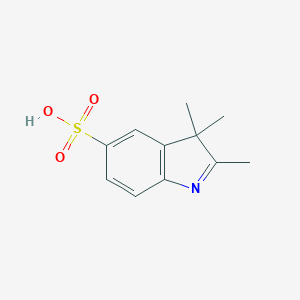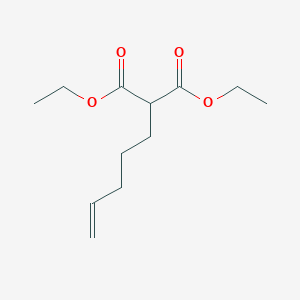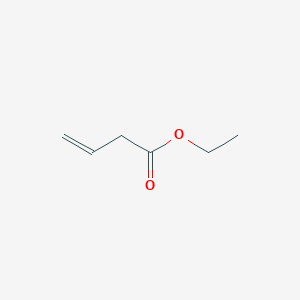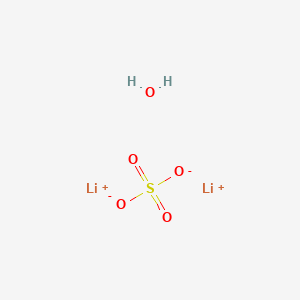
Lithiumsulfat-Monohydrat
Übersicht
Beschreibung
Lithium sulfate monohydrate (Li2SO4·H2O) is an inorganic compound composed of lithium, sulfur, and oxygen. It is a white, odorless, crystalline powder that is soluble in water and insoluble in most organic solvents. Lithium sulfate monohydrate is used primarily for its lithium content, which has a wide range of industrial, medical, and scientific applications.
Wissenschaftliche Forschungsanwendungen
Optoelektronik und Photonik
LSMH-Kristalle wurden wegen ihrer vielversprechenden Anwendungen in der Optoelektronik und Photonik intensiv untersucht, da sie interessante physikalische Eigenschaften wie Pyroelektrizität, Piezoelektrizität und Ionenleitfähigkeit aufweisen . Diese Eigenschaften machen LSMH zu einem exzellenten Kandidaten für den Einsatz in Geräten wie Lasern, Infrarotdetektoren und optischen Modulatoren.
Elektrische Leitfähigkeit
Die Verbindung ist bekannt für ihre exzellente Lithiumionenleitfähigkeit in Hochtemperaturphasen, die für Anwendungen in Brennstoffzellen und Festkörperbatterien entscheidend ist . Die Protonenleitfähigkeit in wasserstoffhaltigen Atmosphären unterstreicht auch ihr Potenzial in Energiespeicher- und -umwandlungstechnologien.
Thermische Analyse
Das thermische Verhalten von LSMH ist für seine Anwendung in der thermischen Analyse von Bedeutung. Die Differential-Scanning-Kalorimetrie wurde zur Untersuchung von LSMH verwendet und lieferte wichtige thermodynamische Parameter wie ΔH, ΔS und ΔCp. Die Aktivierungsenergie für den Dehydrationsschritt von LSMH wurde ebenfalls bewertet, was für das Verständnis seiner Stabilität und Reaktivität bei verschiedenen Temperaturen entscheidend ist .
Zerstörungsfreie Prüfung
Im Bereich der zerstörungsfreien Prüfung, insbesondere der Ultraschallprüfung, zeigt LSMH aufgrund seiner Effizienz als Schallgenerator großes Potenzial. Diese Anwendung ist für die Inspektion von Materialien und Strukturen unerlässlich, ohne Schäden zu verursachen .
Zementzusatz
LSMH wird als Zusatzstoff für Portlandzement verwendet, um den Aushärtungsprozess zu beschleunigen. Diese Anwendung ist in der Bauindustrie entscheidend, wo Zeit und Materialeigenschaften von großer Bedeutung sind .
Medizinische Behandlung
Interessanterweise wurde LSMH im medizinischen Bereich zur Behandlung der bipolaren Störung eingesetzt. Seine Rolle bei der Behandlung dieses Zustands zeigt die Vielseitigkeit und Bedeutung der Verbindung über traditionelle industrielle Anwendungen hinaus .
Solarmodule
Der Einsatz von LSMH in Solarmodulen unterstreicht seine Rolle in erneuerbaren Energietechnologien. Seine Eigenschaften können zur Entwicklung effizienterer Photovoltaikzellen beitragen, was einen Schritt nach vorne bei der Nutzung der Sonnenenergie darstellt .
Photovoltaische Eigenschaften
Studien an LSMH haben seine gute optische Transmission und breite optische Bandlücke aufgezeigt, was es zu einem geeigneten Material für photovoltaische Anwendungen macht. Seine Fähigkeit, PL-Emissionslinien im sichtbaren Spektrum zu zeigen, wenn es durch ultraviolette Photonen angeregt wird, positioniert es als ein vielversprechendes Material für zukünftige elektronische Anwendungen .
Wirkmechanismus
Target of Action
Lithium sulfate monohydrate (LSMH) is a known material that crystallizes in the polar space group P2 1 . It has interesting physical properties such as pyroelectricity, piezoelectricity, and ionic conductivity . It is also an excellent lithium ion conductor in the high-temperature α-phase .
Mode of Action
LSMH interacts with its targets through its ionic conductivity. The lithium ions in LSMH are the main component that interacts with its targets . The lithium ions have been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential . Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .
Biochemical Pathways
It is known that lithium, as a vital component of battery technology, has inherent environmental problems . Leaching of lithium from discharged batteries, as well as its subsequent migration through soil and water, represents serious environmental hazards, since it accumulates in the food chain, impacting ecosystems and human health .
Pharmacokinetics
To the contrary, its solubility in water decreases with increasing temperature, as its dissolution is an exothermic process . This property affects the bioavailability of LSMH in the body.
Result of Action
It is known that lsmh shows piezoelectric and electro-optic characteristics and also the highest pyroelectric coefficient among non-ferroelectric polar crystals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of LSMH. For instance, the solubility of LSMH in water decreases with increasing temperature . This means that the environmental temperature can affect the dissolution and therefore the action of LSMH. Moreover, LSMH has hygroscopic properties, meaning it absorbs moisture from the environment, which can also affect its stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Lithium sulfate monohydrate can be achieved through a precipitation reaction between lithium hydroxide and sulfuric acid in the presence of water.", "Starting Materials": [ "Lithium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Dissolve lithium hydroxide in water to obtain a clear solution.", "Slowly add sulfuric acid to the solution while stirring continuously.", "Heat the mixture to 60-70°C and continue stirring until all the reactants have reacted completely.", "Allow the solution to cool to room temperature and filter out any solid impurities.", "Set the filtrate aside to allow the Lithium sulfate monohydrate crystals to form.", "Collect the crystals by filtration and wash with cold water.", "Dry the crystals in an oven at 100°C for several hours until a constant weight is obtained." ] } | |
CAS-Nummer |
10102-25-7 |
Molekularformel |
H4LiO5S |
Molekulargewicht |
123.1 g/mol |
IUPAC-Name |
dilithium;sulfate;hydrate |
InChI |
InChI=1S/Li.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
NKEPWRHODHQIRS-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].O.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
[Li].O.OS(=O)(=O)O |
Andere CAS-Nummern |
10102-25-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of lithium sulfate monohydrate?
A1: Lithium sulfate monohydrate has the molecular formula Li2SO4·H2O and a molecular weight of 127.95 g/mol.
Q2: What spectroscopic techniques are used to characterize lithium sulfate monohydrate?
A2: Researchers utilize various spectroscopic techniques to characterize lithium sulfate monohydrate.
X-ray diffraction reveals the crystal structure and lattice parameters. [, , , , , , , , , ]* Infrared (IR) spectroscopy, including low-temperature studies, helps identify functional groups and investigate intra- and intermolecular forces, especially those involving the water molecule. [, ]* Raman spectroscopy complements IR analysis and is used to study vibrational modes, assess stress within the crystal lattice upon doping, and evaluate potential structural degradation. []* UV-Vis-NIR spectroscopy* assesses optical properties such as transparency, band gap, and refractive index. [, , ]
Q3: What are the key applications of lithium sulfate monohydrate?
A3: Lithium sulfate monohydrate exhibits piezoelectric and pyroelectric properties, making it suitable for various applications such as:* Sensors and transducers: These properties make it useful in pressure sensors, hydrophones, and other electromechanical devices. []* Cryogenic refrigeration: Theoretical studies propose using the electrocaloric effect in lithium sulfate monohydrate for cryogenic refrigeration cycles. []
Q4: What is the thermal stability of lithium sulfate monohydrate?
A4: Lithium sulfate monohydrate undergoes thermal dehydration, losing its water molecule upon heating. Researchers have extensively studied the kinetics of this process using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). [, , , , ] The dehydration process is reversible, and the kinetics differ between heating and cooling cycles. [, ]
Q5: How does inert gas pressure affect the thermal decomposition of lithium sulfate monohydrate?
A5: Increasing inert gas pressure can decelerate the thermal dehydration of lithium sulfate monohydrate. This effect is attributed to diffusion limitations and manifests as a decrease in the pre-exponential factor of the reaction rate, while the activation energy remains relatively constant. []
Q6: Is lithium sulfate monohydrate used in battery applications?
A7: While lithium sulfate monohydrate itself is not directly used in batteries, it can be a product of chemical conversion processes involving phosphogypsum, a by-product of phosphoric acid production. The conversion yields calcium carbonate and lithium sulfate monohydrate. [, ]
Q7: Are there computational studies on lithium sulfate monohydrate?
A8: Yes, researchers have used computational methods like Density Functional Theory (DFT) calculations and Reactive Force Field (ReaxFF) simulations to characterize the material properties of lithium sulfate monohydrate. These studies contribute to understanding its behavior at the atomic and molecular levels. []
Q8: What methods are used to grow lithium sulfate monohydrate crystals?
A9: Several methods are employed for growing lithium sulfate monohydrate single crystals:* Slow evaporation method: This common technique involves the slow evaporation of a saturated aqueous solution of lithium sulfate. [, ]* Unidirectional crystal growth: Techniques like the Sankaranarayanan-Ramasamy (SR) method promote faster growth rates while maintaining good optical quality. [, ]
Q9: How is the crystalline perfection of lithium sulfate monohydrate assessed?
A10: High-resolution X-ray diffraction (HRXRD) is a crucial technique for evaluating the crystalline perfection of grown crystals. Rocking curve analysis from HRXRD data provides information about the degree of crystalline perfection. [, ]
Q10: What is the solubility behavior of lithium sulfate monohydrate?
A11: Lithium sulfate monohydrate exhibits inverse solubility, meaning its solubility decreases with increasing temperature. This property is significant for crystal growth processes. [, ]
Q11: Have phase equilibria studies been conducted on systems containing lithium sulfate monohydrate?
A12: Yes, numerous studies investigate phase equilibria in aqueous systems containing lithium sulfate monohydrate alongside other salts. These studies provide valuable information for understanding the solubility behavior, identifying co-crystallizing phases, and constructing phase diagrams at different temperatures. [, , , , , , , , ]
Q12: What double salts can form in systems containing lithium sulfate?
A13: Several double salts have been identified in the studied systems, including:* 3Na2SO4·Li2SO4·12H2O [, , ]* KLiSO4 [, ]* Li2SO4·Cs2SO4 []* 3Li2SO4·Cs2SO4·2H2O []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




